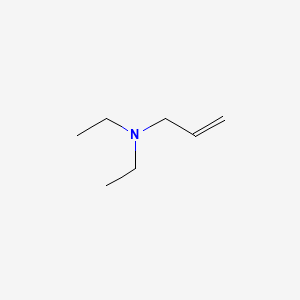
N,N-Diethylallylamine
Cat. No. B1294321
Key on ui cas rn:
5666-17-1
M. Wt: 113.2 g/mol
InChI Key: JWAJUTZQGZBKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06583234B2
Procedure details


Diallyl diethyl ammonium bromide monomer was prepared as follows. To 160 grams (2.20 moles) of diethylamine in 100 milliliters of acetone was added 60.5 grams (0.5 mole) of allyl bromide. After several minutes, the solution became cloudy and white crystals of the byproduct diethyl dihydro ammonium bromide were formed in addition to allyl diethyl amine. The solution containing allyl diethyl amine was filtered and distilled under nitrogen at 112° C. to purify the material. Thereafter, the allyl diethyl amine was redissolved in 200 milliliters of acetone and more allyl bromide was slowly added. Crystals of the product, diallyl diethyl ammonium bromide, precipitated out immediately. The product was recovered by filtration, washed with several quantities of acetone, and dried under vacuum.



[Compound]
Name
diethyl dihydro ammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH2:6]([Br:9])[CH:7]=[CH2:8].[CH3:10][C:11]([CH3:13])=O>>[Br-:9].[CH2:6]([N+:3]([CH2:13][CH:11]=[CH2:10])([CH2:4][CH3:5])[CH2:1][CH3:2])[CH:7]=[CH2:8].[CH2:6]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])[CH:7]=[CH2:8] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Quantity
|
60.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
[Compound]
|
Name
|
diethyl dihydro ammonium bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After several minutes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C(C=C)[N+](CC)(CC)CC=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N(CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
